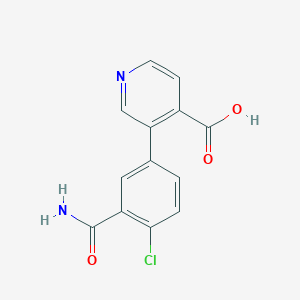
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid (3-CIPA) is an organic compound that has been studied for its potential applications in scientific research. 3-CIPA is a derivative of isonicotinic acid (INA) and has a chlorine atom at the 4-position of the phenyl ring. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 111-113 °C. 3-CIPA is an important compound for scientific research due to its unique structure and properties, and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, it has been used as a substrate for the enzyme monoamine oxidase and as a reagent for the detection of monoamine oxidase activity. In physiology, it has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase. In pharmacology, it has been studied for its potential to inhibit the activity of the enzyme carbonic anhydrase.
Mécanisme D'action
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% is thought to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also thought to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, 3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% is thought to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has been studied for its potential to inhibit the activity of monoamine oxidase, acetylcholinesterase, and carbonic anhydrase. Inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to increased mood and improved cognitive performance. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can lead to improved memory and learning. Inhibition of carbonic anhydrase can lead to increased levels of bicarbonate, which can lead to improved acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% in lab experiments is that it is a relatively stable compound and can be synthesized in a high yield. Additionally, it has a wide range of potential applications in scientific research. However, it should be noted that 3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% is a potent inhibitor of monoamine oxidase, acetylcholinesterase, and carbonic anhydrase, and its use in lab experiments should be done with caution.
Orientations Futures
The potential future directions for 3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% research include further studies on its mechanism of action, potential therapeutic applications, and potential toxicity. Additionally, further studies on its potential to inhibit other enzymes and its potential interactions with other drugs could be of interest. Additionally, further studies on its potential to induce changes in neurotransmitter levels and its potential effects on cognitive performance could be of interest. Finally, further studies on its potential to induce changes in acid-base balance in the body could be of interest.
Méthodes De Synthèse
3-(3-Carbamoyl-4-chlorophenyl)isonicotinic acid, 95% can be synthesized by the reaction of isonicotinic acid with 3-chloro-4-nitrophenol in the presence of an acid catalyst. The reaction is carried out in aqueous solution at room temperature and the resulting product is purified by crystallization. The yield of this reaction is usually greater than 95%.
Propriétés
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-2-1-7(5-9(11)12(15)17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNJBNJFGNVNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688160 |
Source


|
| Record name | 3-(3-Carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-88-3 |
Source


|
| Record name | 3-(3-Carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














